molecular formula C16H30O2 B122965 Palmitoleic acid CAS No. 373-49-9

Palmitoleic acid

Cat. No.: B122965
CAS No.: 373-49-9
M. Wt: 254.41 g/mol
InChI Key: SECPZKHBENQXJG-UHFFFAOYSA-N
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Description

9-Hexadecenoic acid, (9Z)- is a natural product found in Phormidium tenue, Penicillium oxalicum, and other organisms with data available.

Scientific Research Applications

Role in Cotton Seed Development

Palmitoleic acid plays a significant role in the biosynthesis process in developing endosperm of upland cotton seeds. Liu et al. (2019) identified that specific genes, GhA-SAD6 and GhD-SAD8, are responsible for the high accumulation of this compound in developing cotton endosperms. This finding has implications for enhancing ω-7 fatty acids in cotton seed oil, offering potential for producing functionality-valued products (Liu et al., 2019).

Health Benefits and Biosynthesis in Macadamia Nuts

This compound, found in high levels in macadamia plants, has various health benefits. Hu et al. (2019) reviewed its biological functions, disease associations, and proposed biosynthetic pathways in macadamia plants. They also discussed using Genome-Wide Association Studies (GWAS) for enhancing this compound content in macadamia nuts for improved nutrition and commercial value (Hu et al., 2019).

Wound Healing Properties

Weimann et al. (2018) demonstrated that this compound has topical anti-inflammatory properties which contribute significantly to wound healing. Their study showed that this compound hastens wound closure and decreases wound size through modifying various inflammatory markers (Weimann et al., 2018).

Metabolic and Inflammatory Disorders

De Souza et al. (2018) reviewed the immune-metabolic effects of this compound observed in cell culture, animal models, and humans. They explored its potential as a nonpharmacological strategy to prevent, control, or ameliorate chronic metabolic and inflammatory disorders. Their findings highlight the need for more human-based research to fully understand the therapeutic potential of this compound (De Souza et al., 2018).

Production in Tribonema

Zhou et al. (2019) investigated the production of this compound in Tribonema minus under different cultivation regimes. They observed significant promotions in lipid and this compound accumulation, providing insights for potential commercial applications (Zhou et al., 2019).

Role in Diatom Phaeodactylum tricornutum

Liu et al. (2020) identified a key gene, PtAAD, responsible for the biosynthesis of this compound in the marine diatom Phaeodactylum tricornutum. This research offers insights into the oil biosynthetic mechanism in this alga and potential applications for enriching this compound in commercial oleaginous algae and crops (Liu et al., 2020).

Mechanism of Action

Target of Action

Palmitoleic acid, a monounsaturated fatty acid, primarily targets adipose tissue and liver cells . It plays a crucial role in the synthesis and breakdown of triglycerides, which are a type of fat stored in adipose tissue and used as a source of energy . It also acts as a signaling molecule, influencing various metabolic processes in the body .

Mode of Action

This compound is synthesized from palmitic acid by the action of the enzyme stearoyl-CoA desaturase-1 . It is known to improve insulin sensitivity in liver and skeletal muscles, and has anti-inflammatory properties . Many of the effects of this compound are due to its activation of PPAR-alpha .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . The conversion of palmitic acid to this compound is catalyzed by the enzyme delta-9 desaturase .

Pharmacokinetics

It is known that this compound is present in all tissues but is found in higher concentrations in the liver . It is also known that it can be provided in the diet or synthesized endogenously from other fatty acids, carbohydrates, and amino acids .

Result of Action

The action of this compound results in several beneficial effects. It has been shown to increase lipolysis, fatty acid oxidation, and ATP content in white adipocytes . It also improves insulin sensitivity, beta cell function, and glucose tolerance . High levels of this fatty acid can also indicate various metabolic imbalances or health concerns .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other fatty acids, the nutritional status of the individual, and the individual’s energy expenditure can all affect the action of this compound . Furthermore, the effects of this compound can be influenced by the presence of certain diseases, such as obesity and diabetes .

Safety and Hazards

Vapors of palmitoleic acid are heavier than air and may spread along floors . It forms explosive mixtures with air on intense heating . Development of hazardous combustion gases or vapors is possible in the event of fire .

Future Directions

Future directions include novel methods of ionization, super-resolution imaging, better understanding of lipid metabolism, and modifying the lipid composition of specific organelle membranes . While advances in lipidomics, one of the younger members of the “omics family”, have made it possible to measure changes in the aging lipidome .

Biochemical Analysis

Biochemical Properties

Palmitoleic acid is synthesized in the body through the process of fatty acid biosynthesis . It is produced from a precursor fatty acid called palmitic acid, which is a saturated fatty acid with a 16-carbon chain . Experimental studies suggest that this compound may act as an adipocyte-derived lipid hormone (or ‘lipokine’) to regulate systemic metabolism .

Cellular Effects

Circulating this compound is an independent determinant of insulin sensitivity, beta cell function, and glucose tolerance in non-diabetic individuals . High this compound concentrations prevent the decrease in insulin sensitivity associated with excess palmitate .

Molecular Mechanism

This compound exerts its effects at the molecular level by interacting with various biomolecules. It has been shown to suppress hepatic steatosis and improve insulin sensitivity . This suggests that this compound may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound on cellular function have been observed over time in laboratory settings. For instance, a positive independent relationship was observed between changes in this compound and insulin sensitivity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific dosage effects are not mentioned in the references, it is known that this compound has beneficial effects on metabolic disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is produced from palmitic acid through the process of fatty acid biosynthesis . The specific enzymes or cofactors it interacts with are not mentioned in the references.

Transport and Distribution

Given its role in systemic metabolism, it can be inferred that it is likely transported and distributed in a manner that allows it to interact with various cells and tissues .

Subcellular Localization

Given its role in systemic metabolism and its interaction with various biomolecules, it can be inferred that it is likely localized in areas of the cell where these interactions occur .

Properties

{ "Design of the Synthesis Pathway": "Palmitoleic acid can be synthesized through the oxidation of palmitic acid or through the reduction of oleic acid.", "Starting Materials": [ "Palmitic acid", "Sodium hydroxide", "Potassium permanganate", "Hydrochloric acid", "Sodium sulfite", "Oleic acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Oxidation of palmitic acid:", "1. Dissolve palmitic acid in sodium hydroxide solution", "2. Add potassium permanganate slowly while stirring", "3. Heat the mixture to 70-80°C for 1-2 hours", "4. Acidify the mixture with hydrochloric acid", "5. Add sodium sulfite to reduce excess permanganate", "6. Extract the palmitoleic acid with an organic solvent", "", "Reduction of oleic acid:", "1. Dissolve oleic acid in a solvent such as ethanol", "2. Add hydrogen gas and a catalyst such as palladium on carbon", "3. Heat the mixture to 50-60°C and stir for several hours", "4. Filter the mixture to remove the catalyst", "5. Purify the palmitoleic acid by distillation or chromatography" ] }

CAS No.

373-49-9

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

hexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)

InChI Key

SECPZKHBENQXJG-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O

SMILES

CCCCCCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical liquid

melting_point

-0.1 °C

373-49-9
2091-29-4

physical_description

Liquid, Other Solid;  Liquid

Pictograms

Irritant

Synonyms

(9Z)-9-Hexadecenoic Acid;  (Z)-9-Hexadecenoic Acid;  (Z)-Hexadec-9-enoic Acid;  9-Hexadecenoic Acid;  9-cis-Hexadecenoic Acid;  9Z-Hexadecenoic Acid;  C16:1;  Oleopalmitic Acid;  Zoomeric Acid;  cis-9-Hexadecenoic Acid;  cis-Palmitoleic Acid;  cis-Δ9-Hexadeceno

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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